molecular formula C10H11BrO3 B1522371 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid CAS No. 1245532-88-0

3-Bromo-2-methoxy-4,5-dimethylbenzoic acid

Cat. No. B1522371
CAS RN: 1245532-88-0
M. Wt: 259.1 g/mol
InChI Key: ZOFXLYROINAVAZ-UHFFFAOYSA-N
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Description

3-Bromo-2-methoxy-4,5-dimethylbenzoic acid is an organic compound that belongs to the aromatic acid family. It has a molecular formula of C10H11BrO3 and a molecular weight of 259.1 g/mol .


Molecular Structure Analysis

The molecular structure of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid consists of a benzene ring with three substituents: a bromine atom, a methoxy group (-OCH3), and a carboxylic acid group (-COOH). Additionally, two of the carbon atoms in the benzene ring are methylated (have -CH3 groups attached) .


Physical And Chemical Properties Analysis

3-Bromo-2-methoxy-4,5-dimethylbenzoic acid has a molecular weight of 259.1 g/mol . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility were not found in the available resources.

Scientific Research Applications

Medicine: Synthesis of Pharmacological Agents

3-Bromo-2-methoxy-4,5-dimethylbenzoic acid is utilized in the synthesis of various pharmacological agents. Its structure serves as a building block for creating molecules that interact with specific biological targets. For instance, it can be used to develop analogs of potent nonpeptide GPIIb/IIIa antagonists , which are significant in preventing platelet aggregation and thrombosis.

Pharmacology: Drug Delivery Systems

In pharmacology, the compound’s structural features might be exploited to design drug delivery systems. Its ability to be modified chemically allows for the creation of prodrugs or the enhancement of drug solubility and stability .

properties

IUPAC Name

3-bromo-2-methoxy-4,5-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-5-4-7(10(12)13)9(14-3)8(11)6(5)2/h4H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOFXLYROINAVAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)Br)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1245532-88-0
Record name 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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